3-Bromo-1-(piperidin-1-yl)propan-1-one

Description

BenchChem offers high-quality 3-Bromo-1-(piperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1-(piperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

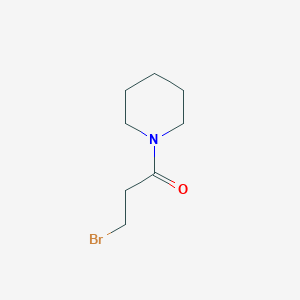

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCFKORONJMTNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-Bromo-1-(piperidin-1-yl)propan-1-one (CAS 90154-52-2): Properties, Synthesis, and Applications

Introduction: A Versatile Intermediate in Modern Synthesis

3-Bromo-1-(piperidin-1-yl)propan-1-one, identified by CAS Number 90154-52-2, is a bifunctional organic compound of significant interest to the chemical and pharmaceutical research communities.[1] Its structure is characterized by a stable piperidine amide moiety and a reactive 3-bromopropyl chain. This unique combination renders it an invaluable synthetic intermediate, acting as a versatile building block for the introduction of a piperidinylpropanone substructure into more complex molecular architectures. The piperidine ring is a prevalent scaffold in many centrally active pharmaceuticals, while the terminal alkyl bromide provides a reactive handle for a wide array of nucleophilic substitution reactions. This guide provides a comprehensive overview of its known properties, a reasoned approach to its synthesis and characterization, and an exploration of its reactivity and potential applications in drug discovery and materials science.

Core Properties and Safety Profile

A thorough understanding of a reagent's physicochemical properties and safety requirements is the foundation of sound experimental design.

Physicochemical Characteristics

The key physical and chemical properties of 3-Bromo-1-(piperidin-1-yl)propan-1-one are summarized below. These data are critical for determining appropriate solvents, reaction temperatures, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 90154-52-2 | [1] |

| Molecular Formula | C₈H₁₄BrNO | [1] |

| Molecular Weight | 220.11 g/mol | [2][3] |

| Synonym(s) | 1-(3-bromopropanoyl)piperidine | [1] |

| Physical Form | Liquid | |

| Typical Purity | ≥95% | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| InChI Key | QLCFKORONJMTNL-UHFFFAOYSA-N |

Safety and Handling

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.[2] Adherence to the following guidelines is mandatory to ensure personnel safety.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Irritant | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Eye Irritant | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Respiratory Irritant | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE) and Handling Procedures:

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[4]

-

Eye and Face Protection: Wear tightly fitting, splash-proof safety goggles and/or a full-face shield.[4]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., Butyl rubber, Viton) inspected prior to use.[5] Wear a flame-resistant lab coat and appropriate disposable clothing to prevent skin contact.[4]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved respirator with an organic vapor cartridge.[4][5]

-

Emergency Procedures: In case of accidental contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[6] If ingested, rinse the mouth with water and call a poison control center immediately; do not induce vomiting.[4]

Synthesis and Mechanistic Rationale

While specific preparations are proprietary, the structure of 3-Bromo-1-(piperidin-1-yl)propan-1-one lends itself to a classic and highly reliable synthetic strategy: nucleophilic acyl substitution.

Retrosynthetic Analysis and Proposed Pathway

The most logical disconnection is at the amide C-N bond, leading to piperidine and a 3-bromopropanoyl electrophile. This suggests a straightforward synthesis via the acylation of piperidine with 3-bromopropionyl chloride. This is an efficient method for forming the robust amide bond.

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a robust, self-validating procedure derived from standard organic chemistry principles for amide synthesis.

-

Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. An inert atmosphere is crucial to prevent hydrolysis of the highly reactive 3-bromopropionyl chloride.

-

Reagent Charging: Charge the flask with piperidine (1.0 equivalent) and anhydrous dichloromethane (DCM) as the solvent. Add triethylamine (1.1 equivalents), which acts as an acid scavenger for the HCl generated during the reaction. Cool the stirred solution to 0°C in an ice bath to manage the exothermicity of the acylation.

-

Controlled Addition: Dissolve 3-bromopropionyl chloride (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the cooled piperidine solution over 30-60 minutes. A white precipitate of triethylammonium chloride will form, indicating the reaction is proceeding.[7]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC), observing the consumption of the piperidine starting material.

-

Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. The organic layer (DCM) contains the product, while the aqueous layer contains the triethylammonium chloride salt and any excess reagents.

-

Extraction and Washing: Separate the layers and extract the aqueous layer twice more with DCM to maximize product recovery. Combine the organic extracts and wash sequentially with 1M HCl (to remove residual triethylamine and piperidine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally, brine (to initiate drying).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which typically presents as a liquid.[7]

-

Purification: If necessary, purify the crude liquid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the final product with high purity.

Spectroscopic Characterization (Predictive Analysis)

While experimental spectra for this specific compound are not widely published, its structure allows for a highly accurate prediction of its key spectroscopic features based on well-established principles and data from analogous molecules.[8]

Predicted Spectral Data

The following table summarizes the expected signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, which are essential for structural confirmation.

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | -CH₂-Br | ~3.6 - 3.8 ppm (t) | Protons on carbon adjacent to the electron-withdrawing bromine atom are deshielded. |

| -CO-CH₂- | ~2.9 - 3.1 ppm (t) | Protons alpha to the carbonyl group. | |

| Piperidine (α to N) | ~3.4 - 3.6 ppm (m) | Protons on carbons directly attached to the nitrogen of the amide. | |

| Piperidine (β, γ) | ~1.5 - 1.7 ppm (m) | Aliphatic protons on the piperidine ring. | |

| ¹³C NMR | C=O (Amide) | ~170 - 172 ppm | Characteristic chemical shift for an amide carbonyl carbon. |

| Piperidine (α to N) | ~42 - 47 ppm | Carbons adjacent to the amide nitrogen. | |

| -CH₂-Br | ~28 - 32 ppm | Carbon directly bonded to bromine. | |

| -CO-CH₂- | ~35 - 39 ppm | Carbon alpha to the carbonyl. | |

| Piperidine (β, γ) | ~24 - 27 ppm | Remaining aliphatic carbons of the piperidine ring. | |

| IR Spectroscopy | C=O Stretch | 1630 - 1680 cm⁻¹ (Strong) | A strong, sharp absorption characteristic of a tertiary amide carbonyl group. |

| C-H Stretch | 2850 - 3000 cm⁻¹ (Medium-Strong) | Aliphatic C-H stretching from the propyl chain and piperidine ring.[9] | |

| C-N Stretch | 1200 - 1350 cm⁻¹ (Medium) | Stretching vibration of the carbon-nitrogen bond in the amide. | |

| C-Br Stretch | 550 - 650 cm⁻¹ (Medium-Strong) | Characteristic absorption for an alkyl bromide. | |

| Mass Spec (EI) | [M]⁺, [M+2]⁺ | m/z 220, 222 (Ratio ~1:1) | Molecular ion peaks showing the characteristic isotopic pattern of one bromine atom (⁷⁹Br and ⁸¹Br). |

Reactivity and Synthetic Utility

The synthetic value of 3-Bromo-1-(piperidin-1-yl)propan-1-one stems from the predictable reactivity of its carbon-bromine bond.

Core Reactivity: An SN2 Workhorse

The primary mode of reactivity is nucleophilic substitution at the carbon bearing the bromine atom. Bromine is an excellent leaving group, and the primary nature of the alkyl halide makes it highly susceptible to attack by a wide range of nucleophiles via an Sₙ2 mechanism. This reaction is a cornerstone of synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: General workflow for nucleophilic substitution.

Applications in Medicinal Chemistry and Drug Discovery

This compound serves as an ideal scaffold for generating chemical libraries for high-throughput screening. By reacting it with diverse nucleophiles—such as amines, thiols, phenoxides, or carbanions—researchers can rapidly synthesize a large array of derivatives.

-

Scaffold Hopping and Analogue Synthesis: It can be used to append the piperidinylpropanone tail onto a variety of core structures, allowing for systematic exploration of structure-activity relationships (SAR).

-

Linker Chemistry: The propyl chain can act as a short linker to conjugate the piperidine moiety to other pharmacophores, probes, or solid supports.

-

Precursor for Heterocycles: The electrophilic and nucleophilic centers within derivatives of this molecule can be used in intramolecular cyclization reactions to form novel heterocyclic ring systems.

The high reactivity and versatility of molecules like this make them powerful tools in the quest for new therapeutic agents.[10][11]

Conclusion

3-Bromo-1-(piperidin-1-yl)propan-1-one is a strategically important synthetic intermediate whose value lies in its structural simplicity and predictable chemical reactivity. Its ability to function as a potent alkylating agent for the introduction of the piperidinylpropanone motif makes it a staple reagent in laboratories focused on the synthesis of novel organic compounds for pharmaceutical and materials science applications. A comprehensive understanding of its properties, safe handling procedures, and reaction dynamics, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

PubChem. 3-Bromo-1-(propan-2-yl)piperidin-2-one. Available from: [Link]

-

ResearchGate. Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... Available from: [Link]

-

SigmaAldrich.cn. 3-Bromo-1-(piperidin-1-yl)propan-1-one. Available from: [Link]

-

Chemspace. 2-(3-bromophenoxy)-1-(piperidin-1-yl)propan-1-one. Available from: [Link]

-

PrepChem.com. Synthesis of STEP B: 3-Bromo-1-phenylpropane-1,2-dione. Available from: [Link]

-

ResearchGate. Reactivity of 1‐Aryl‐3‐Nitro‐ and 1‐Aryl‐3‐Bromo‐3‐Nitropropenones With Semicarbazides and Benzohydrazide: Convenient Synthesis of Monohydrazones of α‐Diketones. Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of propan-1-ol. Available from: [Link]

-

PubChem. 1-(1-Piperidinyl)-1-propanone. Available from: [Link]

-

Studia Universitatis Moldaviae. EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Available from: [Link]

-

PubChem. 3-Bromo-1-phenylpropan-1-one. Available from: [Link]

-

MDPI. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Available from: [Link]

-

WIPO Patentscope. SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. Available from: [Link]

-

NIST WebBook. 1-Propene, 3-bromo-. Available from: [Link]

-

YouTube. Group 1 Elements - Alkali Metals | Properties | Reactivity (2026/27 exams). Available from: [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Available from: [Link]

Sources

- 1. 3-Bromo-1-(piperidin-1-yl)propan-1-one | 90154-52-2 [sigmaaldrich.com]

- 2. 3-Bromo-1-(propan-2-yl)piperidin-2-one | C8H14BrNO | CID 21388327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-1-(piperidin-1-yl)propan-1-one - [sigmaaldrich.cn]

- 4. echemi.com [echemi.com]

- 5. 3-BROMO-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fishersci.com [fishersci.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

1-(3-bromopropanoyl)piperidine chemical structure and molecular weight

An In-Depth Technical Guide to 1-(3-bromopropanoyl)piperidine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-bromopropanoyl)piperidine, a valuable bifunctional reagent in synthetic and medicinal chemistry. We will delve into its core chemical properties, outline a robust synthetic protocol with mechanistic insights, and explore its applications as a molecular building block in drug discovery and development.

Chemical Identity and Physicochemical Properties

1-(3-bromopropanoyl)piperidine, also known as 3-Bromo-1-(piperidin-1-yl)propan-1-one, is a derivative of piperidine featuring a reactive 3-bromopropanoyl group attached to the piperidine nitrogen. This structure imparts dual functionality: the stable, conformationally-restricted piperidine ring, a common motif in pharmaceuticals, and a reactive alkyl bromide handle, which is susceptible to nucleophilic substitution. This makes the compound an ideal intermediate for introducing a piperidinoyl-ethyl linker into more complex molecules.

The key physicochemical properties of 1-(3-bromopropanoyl)piperidine are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 3-Bromo-1-(piperidin-1-yl)propan-1-one | N/A |

| Synonyms | 1-(3-bromopropanoyl)piperidine | [1][2] |

| CAS Number | 90154-52-2 | [2][3] |

| Molecular Formula | C₈H₁₄BrNO | [1][2] |

| Molecular Weight | 220.11 g/mol | [1][2][3] |

| Physical Form | Liquid | [2][3] |

| Typical Purity | ≥95% | [2][3] |

| Storage Conditions | 2-8°C under an inert atmosphere | [2][3] |

Chemical Structure

The structure consists of a central piperidine ring N-acylated with a 3-bromopropanoyl chain.

Caption: 2D Chemical Structure of 1-(3-bromopropanoyl)piperidine.

Synthesis Protocol: Acylation of Piperidine

The most direct and common method for synthesizing 1-(3-bromopropanoyl)piperidine is the Schotten-Baumann acylation of piperidine with 3-bromopropanoyl chloride. This reaction is a nucleophilic acyl substitution where the secondary amine (piperidine) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

Rationale and Mechanistic Insight

The choice of reagents and conditions is critical for ensuring high yield and purity.

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used.[4] This is to prevent the highly reactive 3-bromopropanoyl chloride from hydrolyzing or reacting with a protic solvent.

-

Base: A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is essential.[4] Its primary role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting piperidine, forming a non-nucleophilic ammonium salt and effectively halting the reaction.

-

Temperature Control: The reaction is initiated at 0°C.[4] This is to moderate the highly exothermic reaction between the amine and the acid chloride, preventing side reactions and degradation of the product.

The overall workflow is illustrated below.

Caption: Experimental workflow for the synthesis of 1-(3-bromopropanoyl)piperidine.

Step-by-Step Methodology

-

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.0 equivalent). Dilute with anhydrous dichloromethane (DCM) to a concentration of ~0.5 M.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with magnetic stirring.

-

Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution.

-

Acylation: Add 3-bromopropanoyl chloride (1.1 equivalents) dropwise via a syringe or dropping funnel over 15-20 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).

-

Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous phase two more times with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 1-(3-bromopropanoyl)piperidine.[4]

Applications in Research and Drug Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to act as a rigid scaffold to orient functional groups for optimal target binding.[2][5][6]

1-(3-bromopropanoyl)piperidine serves as a key building block for introducing this valuable motif. The primary application lies in its use as a linker or intermediate in multi-step syntheses.

-

Alkylation of Nucleophiles: The terminal bromide is an excellent electrophile for alkylating a wide range of nucleophiles (e.g., amines, thiols, phenoxides, carbanions). This allows for the covalent attachment of the piperidine-amide moiety to a core molecule of interest. This strategy is frequently employed in structure-activity relationship (SAR) studies, where the piperidine group is explored for its potential to improve solubility, metabolic stability, or target affinity.

-

Fragment-Based Drug Discovery (FBDD): In FBDD, small fragments containing desirable motifs are identified and then elaborated upon. A molecule like 1-(3-bromopropanoyl)piperidine is an ideal reagent for growing a fragment hit by appending the piperidine group to explore interactions in adjacent binding pockets of a biological target.

-

Development of Bioactive Compounds: Piperidine derivatives have shown a vast spectrum of pharmacological activities, including anti-cancer, anti-Alzheimer, antimicrobial, and anti-inflammatory properties.[6][7] The synthesis of novel derivatives often relies on intermediates like 1-(3-bromopropanoyl)piperidine to construct the final molecular architecture.

Safety, Handling, and Storage

As a reactive alkylating agent and irritant, proper safety precautions are mandatory when handling this compound.

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[4]

-

Handling: Avoid inhalation of vapor and contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric oxygen.[2][3]

Conclusion

1-(3-bromopropanoyl)piperidine is a synthetically versatile and commercially available building block of significant interest to medicinal chemists and drug development professionals. Its bifunctional nature, combining a stable piperidine scaffold with a reactive alkyl bromide, provides a reliable method for incorporating the piperidine motif into novel molecular entities. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the development of next-generation therapeutics.

References

-

Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics . MDPI. [Link]

-

3-Bromo-1-(piperidin-1-yl)propan-1-one . SigmaAldrich.cn. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. [Link]

-

1-(3-Bromopropyl) piperidine Hydrobromide . Synocule – Research Lab. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design . Thieme Connect. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance . International Journal of Novel Research and Development (IJNRD). [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities . Advanced Journal of Chemistry A. [Link]

Sources

Methodological & Application

synthesis of 3-Bromo-1-(piperidin-1-yl)propan-1-one from 3-bromopropionyl chloride

Executive Summary & Application Context

This guide details the synthesis of 3-Bromo-1-(piperidin-1-yl)propan-1-one (CAS: 90154-52-2), a critical intermediate in the development of covalent kinase inhibitors and functionalized linkers. While the reaction appears to be a standard nucleophilic acyl substitution, the presence of a

Failure to control thermodynamic and kinetic parameters results in the formation of the acrylamide byproduct (1-(piperidin-1-yl)prop-2-en-1-one), significantly reducing yield and purity. This protocol utilizes a low-temperature, anhydrous Schotten-Baumann-type condition optimized to suppress elimination and ensure high fidelity of the alkyl bromide motif.

Key Chemical Properties

| Parameter | Reactant: 3-Bromopropionyl Chloride | Reactant: Piperidine | Product: 3-Bromo-1-(piperidin-1-yl)propan-1-one |

| CAS | 15486-96-1 | 110-89-4 | 90154-52-2 |

| MW | 171.42 g/mol | 85.15 g/mol | 220.11 g/mol |

| Boiling Point | 55-57 °C (17 mmHg) | 106 °C | N/A (Solid/Oil) |

| Density | 1.70 g/mL | 0.862 g/mL | ~1.3 g/mL (est) |

| Hazards | Corrosive, Lachrymator, Moisture Sensitive | Flammable, Toxic, Corrosive | Irritant, Alkylating Agent |

Scientific Integrity: Mechanism & Critical Control Points

The Competing Pathways

The synthesis involves the attack of the piperidine nitrogen lone pair on the carbonyl carbon of the acid chloride. However, the acidic protons at the

-

Pathway A (Desired): Nucleophilic Acyl Substitution.

-

Pathway B (Undesired):

-Elimination (Dehydrohalogenation).

Control Strategy

To favor Pathway A, we must manipulate the reaction kinetics:

-

Temperature Control (

C): Elimination has a higher activation energy than acyl substitution. Maintaining low temperatures kinetically traps the reaction in the substitution pathway. -

Base Selection: Using a non-nucleophilic auxiliary base (Triethylamine) in stoichiometric amounts prevents excess basicity that would promote E2 elimination.

-

Anhydrous Conditions: 3-Bromopropionyl chloride hydrolyzes rapidly in water to form 3-bromopropionic acid and HCl. Anhydrous Dichloromethane (DCM) is the solvent of choice due to its high solubility for the reactants and ease of removal.

Detailed Experimental Protocol

Materials & Equipment

-

Reagents:

-

3-Bromopropionyl chloride (1.0 equiv)

-

Piperidine (1.0 equiv)

-

Triethylamine (TEA) (1.1 equiv)

-

Dichloromethane (DCM), Anhydrous

-

-

Equipment:

-

3-neck Round Bottom Flask (RBF)

-

Addition Funnel (pressure-equalizing)

-

Inert Gas Line (Nitrogen or Argon)

-

Ice/Salt Bath (

C)

-

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 3-neck RBF and cool under a stream of dry Nitrogen.

-

Charge the flask with Piperidine (10 mmol, 0.85 g) and Triethylamine (11 mmol, 1.11 g) .

-

Add DCM (20 mL) to dissolve the amines.

-

Submerge the flask in an ice/salt bath and cool to

C to

Step 2: Controlled Addition ( The "Slow-Drip" Phase)

-

Dilute 3-Bromopropionyl chloride (10 mmol, 1.71 g) in DCM (10 mL) in the addition funnel.

-

Add the acid chloride solution dropwise to the amine mixture over 30-45 minutes .

-

Expert Insight: Rapid addition causes localized heating (exotherm), which immediately triggers

-elimination. Monitor internal temperature; do not exceed

-

-

Observe the formation of a white precipitate (Triethylamine Hydrochloride salts). This confirms the reaction is progressing.[2][3]

Step 3: Reaction Completion

-

Once addition is complete, allow the reaction to stir at

C for 1 hour. -

Slowly warm to room temperature over 1 hour.

-

QC Checkpoint: Take a crude aliquot for TLC (Solvent: 50% EtOAc/Hexanes). The acid chloride spot should be gone.

Step 4: Workup & Isolation

-

Quench: Pour the reaction mixture into 20 mL of ice-cold water.

-

Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

-

Acid Wash (Purification): Wash the organic layer with 0.5 M HCl (2 x 15 mL) .

-

Why? This removes unreacted Piperidine and TEA. The product (an amide) is not basic and will remain in the organic layer.

-

-

Base Wash (Neutralization): Wash with Saturated NaHCO₃ (2 x 15 mL) .

-

Why? This removes any hydrolyzed 3-bromopropionic acid or residual HCl.

-

-

Drying: Wash with Brine (1 x 15 mL), dry over Anhydrous MgSO₄, and filter.

-

Concentration: Evaporate the solvent under reduced pressure (Rotovap) at < 30°C . Note: Do not overheat the water bath to prevent thermal elimination.

Process Visualization (Workflow & Logic)

The following diagram illustrates the decision logic and process flow, highlighting the critical divergence between the desired product and the elimination byproduct.

Figure 1: Synthesis workflow emphasizing the critical temperature control point to avoid

Process Analytical Technology (PAT) & Validation

To confirm the identity of the product and ensure no elimination occurred, use 1H NMR (CDCl₃) .

| Signal Region | Multiplicity | Integration | Assignment | Diagnostic Value |

| 3.60 - 3.70 ppm | Triplet (t) | 2H | Primary Confirmation. If this is a multiplet or shifted upfield, suspect elimination. | |

| 2.80 - 2.90 ppm | Triplet (t) | 2H | Confirms the propionyl chain integrity. | |

| 3.40 - 3.55 ppm | Multiplet | 4H | Piperidine | Confirms amide bond formation. |

| 5.5 - 6.5 ppm | Multiplet | 0H | Vinyl Protons | Impurity Check. Any signals here indicate the presence of the acrylamide byproduct. |

Storage & Stability

The product contains a reactive alkyl bromide.[7]

-

Stability: Prone to slow hydrolysis or internal cyclization/polymerization.

-

Storage: Store under inert atmosphere (Argon) at

C . -

Handling: Treat as a potential alkylating agent (carcinogen suspect). Double glove and use a fume hood.

References

-

Sigma-Aldrich. 3-Bromopropionyl chloride Product Specification & Safety Data Sheet.Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 84944, 3-Bromopropanoyl chloride.Link

-

GuideChem. Synthesis and Properties of 3-Bromo-1-(piperidin-1-yl)propan-1-one (CAS 90154-52-2).Link

-

Organic Syntheses. General Procedures for Amide Bond Formation via Acid Chlorides (Benzoyl Piperidine). Org.[3] Synth. 1929, 9, 16. Link

-

Wikipedia. Beta-Hydride Elimination and Beta-Elimination in Organic Synthesis.Link

Sources

- 1. quora.com [quora.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. guidechem.com [guidechem.com]

- 4. The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Hydride elimination - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. 3-Bromopropionyl chloride CAS#: 15486-96-1 [m.chemicalbook.com]

Application Note: Nucleophilic Substitution of 3-Bromo-1-(piperidin-1-yl)propan-1-one

Abstract & Scope

This technical guide details the reactivity profile and experimental protocols for 3-Bromo-1-(piperidin-1-yl)propan-1-one (CAS: 90154-52-2), a versatile building block used to introduce the 3-(piperidin-1-yl)-3-oxopropyl linker. While nominally a primary alkyl bromide substrate for SN2 reactions, this molecule exhibits a "chameleon" reactivity profile due to the presence of the

This guide addresses the critical competition between Direct Substitution (SN2) and Elimination-Addition (E2/Michael) pathways. We provide optimized protocols for coupling with amines (creating CNS-active pharmacophores) and thiols, along with troubleshooting strategies to suppress polymerization side-products derived from the acrylamide intermediate.

Chemical Profile & Reactivity Analysis

The Substrate

-

IUPAC Name: 3-Bromo-1-(piperidin-1-yl)propan-1-one[1]

-

Molecular Weight: 220.11 g/mol [2]

-

Structure: A piperidine amide connected to a primary bromide via an ethylene linker.

The Mechanistic Divergence (Critical Control Point)

The presence of the carbonyl group at the

-

Pathway A: Direct SN2 Substitution. Occurs with non-basic nucleophiles (e.g., azides, thiols, carboxylates) or in the absence of strong base.

-

Pathway B: Elimination-Addition. Basic nucleophiles (e.g., secondary amines) often deprotonate the

-carbon first, causing E2 elimination to form the acrylamide intermediate (1-(piperidin-1-yl)prop-2-en-1-one). The nucleophile then undergoes conjugate addition (Michael addition) to the alkene.

Expert Insight: While both pathways often yield the same final structure for achiral nucleophiles, Pathway B poses a risk: the acrylamide intermediate can polymerize or react with trace water, leading to lower yields. Controlling the pH and temperature is essential to bias the reaction toward the desired mechanism.

Figure 1: Mechanistic divergence. Basic conditions favor the red pathway (Elimination-Addition), while neutral conditions favor the blue pathway (Direct SN2).

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Best for: Secondary amines (e.g., morpholine, pyrrolidine) where basicity promotes the elimination-addition route.

Rationale: Since secondary amines are basic, trying to force a direct SN2 often results in a mix of mechanisms. This protocol intentionally drives the reaction via the acrylamide intermediate in situ but controls the concentration to prevent polymerization.

Reagents:

-

Substrate: 3-Bromo-1-(piperidin-1-yl)propan-1-one (1.0 equiv)

-

Nucleophile: Secondary Amine (1.2 equiv)

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF

-

Catalyst: NaI (0.1 equiv) - Optional, accelerates leaving group departure.

Step-by-Step:

-

Dissolution: Dissolve 1.0 mmol of substrate in 5 mL of dry MeCN (0.2 M concentration).

-

Base Addition: Add powdered

(2.0 mmol). Note: If using DIPEA, add it simultaneously with the amine. -

Nucleophile Addition: Add the secondary amine (1.2 mmol) dropwise at room temperature.

-

Reaction: Heat to 50°C for 4–6 hours.

-

Checkpoint: Monitor by TLC/LC-MS. You may observe the acrylamide intermediate (

) transiently. The reaction is complete when both bromide and acrylamide are consumed.

-

-

Workup: Filter off inorganic solids. Concentrate the filtrate.

-

Purification: Dissolve residue in DCM, wash with water (to remove salts/excess amine), dry over

, and concentrate. Most products are pure enough for use; otherwise, flash chromatography (MeOH/DCM) is recommended.

Protocol B: C-S Bond Formation (Thioetherification)

Best for: Thiols, Thiophenols (High Nucleophilicity, Low Basicity).

Rationale: Thiols are excellent nucleophiles (soft) and can displace the bromide directly via SN2 without generating the acrylamide, provided a non-nucleophilic base is used carefully.

Reagents:

-

Substrate: 1.0 equiv

-

Nucleophile: Thiol (1.1 equiv)

-

Base:

(1.1 equiv) or -

Solvent: Acetone or THF (0.1 M)

Step-by-Step:

-

Preparation: Suspend

and the thiol in Acetone at 0°C. -

Addition: Add a solution of 3-Bromo-1-(piperidin-1-yl)propan-1-one slowly over 15 minutes.

-

Why? Keeping the substrate concentration low relative to the thiol prevents the thiol from acting as a base on the substrate.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature for 2 hours.

-

Workup: Dilute with EtOAc, wash with saturated

and Brine. -

Yield Expectation: >85% isolated yield.

Protocol C: Finkelstein Activation (For Sluggish Nucleophiles)

Best for: Sterically hindered amines or anilines.

Rationale: Converting the alkyl bromide to an alkyl iodide in situ weakens the C-X bond (C-I is weaker than C-Br) and increases reaction rate by orders of magnitude.

Step-by-Step:

-

Dissolve substrate (1.0 equiv) and NaI (0.2 - 1.0 equiv) in Acetone or Butanone.

-

Stir at room temperature for 30 minutes. A white precipitate (NaBr) will form, indicating halogen exchange.

-

Add the nucleophile and base.[3]

-

Reflux (56°C for acetone) until complete.

Data Summary & Troubleshooting

| Parameter | SN2 Favored (Pathway A) | Elimination-Addition Favored (Pathway B) |

| Nucleophile | Azides ( | Secondary Amines ( |

| Solvent | Acetone, THF, DMF (Dry) | MeOH, EtOH, MeCN/Water |

| Temperature | Low to Moderate (0°C - 40°C) | Elevated (50°C - 80°C) |

| Risk Factor | Slow kinetics with steric hindrance | Polymerization of intermediate |

Troubleshooting Guide

-

Problem: Low yield, polymeric gum observed.

-

Cause: Uncontrolled elimination followed by polymerization of the acrylamide.

-

Solution: Add a radical inhibitor (e.g., BHT, 1 mol%) if heating is required. Switch to Protocol B conditions but lower the temperature.

-

-

Problem: Incomplete conversion.

-

Cause: Leaving group is too stable.

-

Solution: Use Protocol C (Finkelstein conditions) with 1.0 equiv NaI in Butanone at reflux.

-

Experimental Workflow Diagram

Figure 2: Decision matrix for selecting the optimal synthetic protocol based on nucleophile properties.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12207901, 3-Bromo-1-(piperidin-1-yl)propan-1-one. Retrieved from [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Discussion on E1cB mechanisms in beta-halo carbonyls).

Sources

using 1-(3-bromopropanoyl)piperidine as an alkylating agent

Application Note: 1-(3-Bromopropanoyl)piperidine as a Latent Electrophile for Targeted Alkylation

Executive Summary

1-(3-Bromopropanoyl)piperidine (CAS: 90154-52-2) is a versatile bifunctional reagent used primarily as a "masked" Michael acceptor and a functionalized alkylating agent. Unlike simple alkyl halides, this molecule possesses a specific reactivity profile driven by the amide-adjacent leaving group. It is widely employed in medicinal chemistry to introduce the piperidine pharmacophore via a propanoyl linker and in proteomics as a cysteine-reactive covalent probe.

This guide details the mechanistic considerations, optimized protocols for synthesis and protein conjugation, and safety protocols required for high-fidelity application of this reagent.

Chemical Profile & Stability

| Property | Specification |

| IUPAC Name | 3-bromo-1-(piperidin-1-yl)propan-1-one |

| CAS Number | 90154-52-2 |

| Molecular Formula | |

| Molecular Weight | 220.11 g/mol |

| Physical State | Viscous liquid or low-melting solid (depending on purity) |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water |

| Reactivity Class | |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen).[1] Moisture sensitive. |

Mechanism of Action: The "Dual-Pathway" Alkylation

The utility of 1-(3-bromopropanoyl)piperidine lies in its ability to react via two distinct mechanistic pathways depending on the pH and basicity of the reaction environment. Understanding this is crucial for controlling selectivity.

-

Direct Substitution (

): In neutral or weakly basic conditions, nucleophiles can directly displace the bromine. This is slower but avoids the formation of the reactive acrylamide intermediate. -

Elimination-Addition (E1cB

Michael Addition): In the presence of a base (e.g., TEA, DIEA), the acidic

Key Advantage: The reagent acts as a "safety-catch" electrophile. It is less prone to non-specific polymerization than the free acrylamide during storage but activates rapidly in situ upon base addition.

Figure 1: Dual mechanistic pathways. The Elimination-Addition pathway (Red/Green arrows) is the dominant mechanism in standard synthetic protocols involving base.

Application Protocol A: Synthetic N-Alkylation

Objective: To attach the (3-piperidinyl)-propanoyl moiety to a secondary amine (e.g., creating a piperidine-linked pharmacophore).

Reagents:

-

Substrate: Secondary amine (1.0 equiv)

-

Reagent: 1-(3-bromopropanoyl)piperidine (1.2 equiv)

-

Base:

(3.0 equiv) or DIEA (2.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate amine (1.0 mmol) in anhydrous MeCN (5 mL).

-

Base Addition: Add

(3.0 mmol) to the solution.-

Note: If the substrate is acid-sensitive, use DIEA (2.5 mmol) instead, but cool the reaction to 0°C first to control the exotherm of acrylamide formation.

-

-

Reagent Addition: Add 1-(3-bromopropanoyl)piperidine (1.2 mmol) dropwise over 5 minutes.

-

Critical: Do not dump the reagent in all at once if using organic base; the rapid generation of HBr and subsequent neutralization can cause localized heating.

-

-

Reaction: Stir at room temperature (20–25°C) for 4–16 hours.

-

Monitoring: Monitor by TLC or LCMS. The intermediate acrylamide (if formed) may be visible as a transient peak (

).

-

-

Workup:

-

Dilute with EtOAc (20 mL).

-

Wash with water (2 x 10 mL) and Brine (1 x 10 mL).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: The crude residue usually requires flash column chromatography (DCM/MeOH gradient) to remove excess reagent and hydrolysis byproducts.

Application Protocol B: Cysteine Proteomics (Covalent Probing)

Objective: To selectively alkylate reactive cysteine residues in proteins for mass spectrometry profiling.

Context: 1-(3-bromopropanoyl)piperidine serves as a "warhead" that mimics the reactivity of covalent drugs (e.g., Ibrutinib analogs) but with a specific piperidine tail that can improve solubility or interaction with specific binding pockets.

Reagents:

-

Protein Sample (1 mg/mL in PBS, pH 7.4)

-

Stock Solution: 100 mM 1-(3-bromopropanoyl)piperidine in dry DMSO.

-

Quenching Buffer: 100 mM DTT or Mercaptoethanol.

Step-by-Step Protocol:

-

Reduction (Optional): If mapping total cysteine content, reduce disulfides with TCEP (1 mM final) for 30 min at RT. For mapping reactive surface cysteines, skip this step.

-

Labeling: Add the Reagent Stock to the protein solution to a final concentration of 0.5 – 1.0 mM (approx. 10-20 fold excess over protein concentration).

-

Solvent Note: Keep final DMSO concentration < 1% to avoid protein denaturation.

-

-

Incubation: Incubate at 37°C for 1 hour in the dark.

-

Quenching: Stop the reaction by adding DTT to a final concentration of 10 mM. Incubate for 10 minutes.

-

Analysis: Proceed to trypsin digestion and LC-MS/MS analysis. Look for a mass shift of +139.09 Da (Molecular weight of reagent minus HBr) on Cysteine residues.

Experimental Workflow Diagram

Figure 2: Standard workflow for synthetic alkylation using 1-(3-bromopropanoyl)piperidine.

Safety & Handling (Critical)

-

Lachrymator Potential: Like many

-halo carbonyls and acrylamide precursors, this compound is a likely lachrymator (induces tearing) and a potent skin irritant. -

Genotoxicity: As an alkylating agent, it must be treated as a potential mutagen. It reacts with nucleophilic DNA bases.

-

Engineering Controls:

-

Always handle inside a certified chemical fume hood.

-

Use double nitrile gloves.

-

Quench all waste streams with dilute NaOH/Thiol mixture to destroy unreacted alkylator before disposal.

-

-

First Aid: In case of skin contact, wash with 5% sodium bicarbonate solution followed by soap and water.

References

-

Mechanism of Beta-Haloamides

- Title: "Reactivity of beta-haloamides in nucleophilic substitution and elimin

- Source:Journal of Organic Chemistry

- Context: Establishes the competition between and E1cB pathways in 3-bromopropionyl deriv

-

Cysteine Alkylation Protocols

- Title: "Quantitation of cysteine residues alkylated with 3-bromopropylamine by amino acid analysis." (Analogous chemistry)

-

Source:Analytical Biochemistry (1994)[5]

- Context: Defines the specificity of 3-bromoalkyl reagents for thiols.

-

Piperidine Linker Synthesis

-

Title: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."[6]

- Source:Int. J. Mol. Sci. (2020)

- Context: Reviews the utility of introducing piperidine moieties into drug scaffolds.

-

-

Safety Data

Sources

- 1. 3-Bromo-1-(piperidin-1-yl)propan-1-one | 90154-52-2 [sigmaaldrich.cn]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 4. nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis [docbrown.info]

- 5. On-line procedures for alkylation of cysteine residues with 3-bromopropylamine prior to protein sequence analysis. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 3-Bromo-1-(propan-2-yl)piperidin-2-one | C8H14BrNO | CID 21388327 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Optimized N-Alkylation Strategies using 3-Bromo-1-(piperidin-1-yl)propan-1-one

This Application Note is designed to provide a comprehensive, field-validated guide for using 3-Bromo-1-(piperidin-1-yl)propan-1-one (CAS: 90154-52-2) as an electrophilic linker in medicinal chemistry.

Introduction & Strategic Utility

3-Bromo-1-(piperidin-1-yl)propan-1-one is a bifunctional building block featuring a piperidine amide and a reactive alkyl bromide. It is widely employed in drug discovery to introduce the 1-(piperidin-1-yl)propan-1-one motif, a pharmacophore often associated with histamine H3 antagonists (e.g., Pitolisant analogs), sigma receptor ligands, and various GPCR modulators.

The Chemist's Challenge: vs. Elimination

The core challenge when using this reagent is controlling the competition between Nucleophilic Substitution (

Because the bromide is located at the

-

Pathway A (

): Direct displacement of Br by the amine. (Preferred for kinetic control). -

Pathway B (Elimination-Addition): In situ formation of the acrylamide followed by Michael Addition of the amine. (Thermodynamically driven, but risks polymerization).

This guide focuses on conditions that maximize Pathway A (clean alkylation) while managing Pathway B.

Mechanistic Decision Matrix

The following diagram illustrates the divergent pathways and the role of catalysts (KI) in steering the reaction.

Caption: Figure 1: Reaction pathways. The Green path (KI-catalyzed) is preferred for clean kinetics. The Red path (Elimination) occurs with strong bases or high heat.

Experimental Protocols

Protocol A: Standard N-Alkylation of Aliphatic Amines

Best for: Primary and secondary amines (e.g., pyrrolidine, morpholine, benzylamine).

Mechanism: Finkelstein-assisted

Materials

-

Electrophile: 3-Bromo-1-(piperidin-1-yl)propan-1-one (1.0 equiv)

-

Nucleophile: Target Amine (1.1 – 1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous, -325 mesh (2.0 equiv) -

Catalyst: Potassium Iodide (KI) (0.1 – 0.2 equiv)

-

Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration)

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

(2.0 equiv) and KI (0.2 equiv) in anhydrous MeCN. -

Amine Addition: Add the target amine (1.1 equiv). Stir for 5 minutes at Room Temperature (RT).

-

Reagent Addition: Dissolve 3-Bromo-1-(piperidin-1-yl)propan-1-one (1.0 equiv) in a minimal amount of MeCN and add it dropwise to the stirring mixture.

-

Why? Dropwise addition keeps the concentration of the electrophile low, reducing the risk of amine dimerization (if the amine is primary).

-

-

Reaction: Heat the mixture to 50–60°C under an inert atmosphere (

or Ar). Monitor by TLC or LC-MS.-

Typical Time: 4–12 hours.

-

Note: Do not reflux vigorously (>80°C) unless necessary, as this promotes elimination to the acrylamide.

-

-

Workup:

-

Purification: Flash column chromatography (usually DCM/MeOH gradients).

Protocol B: N-Alkylation of Indoles and Imidazoles

Best for: Weakly nucleophilic nitrogen heterocycles. Mechanism: Anionic alkylation (requires deprotonation).

Materials

-

Electrophile: 3-Bromo-1-(piperidin-1-yl)propan-1-one (1.2 equiv)

-

Nucleophile: Indole derivative (1.0 equiv)[3]

-

Base: Sodium Hydride (NaH), 60% in oil (1.2 – 1.5 equiv) OR Cesium Carbonate (

) (2.0 equiv) -

Solvent: DMF (anhydrous) or DMF/THF mixture.[5]

Step-by-Step Procedure

-

Deprotonation:

-

Dissolve the indole (1.0 equiv) in anhydrous DMF (0.2 M) at 0°C.

-

Carefully add NaH (1.2 equiv) portion-wise. Evolution of

gas will occur. -

Stir at 0°C to RT for 30 minutes until gas evolution ceases and the solution clears (often turns yellow/red).

-

-

Alkylation:

-

Cool the mixture back to 0°C.

-

Add 3-Bromo-1-(piperidin-1-yl)propan-1-one (1.2 equiv) dissolved in DMF dropwise.

-

Critical: Maintain low temperature (0°C to RT) initially to prevent elimination of the reagent by the highly basic indolyl anion.

-

-

Reaction: Allow to warm to RT and stir for 6–18 hours.

-

Optimization: If conversion is slow, heat to 50°C. Avoid temperatures >80°C with NaH.

-

-

Quench & Workup:

-

Carefully quench with saturated aqueous

at 0°C. -

Extract with EtOAc (3x).

-

Wash combined organics with water (2x) and brine (to remove DMF).

-

Dry (

) and concentrate.[2]

-

Quantitative Data & Troubleshooting

Solvent & Base Selection Guide[5]

| Condition Set | Base | Solvent | Temp | Best For | Risk |

| Standard | MeCN | 60°C | Slow reaction | ||

| Finkelstein | MeCN | 50°C | Iodine color in product | ||

| Strong Base | NaH | DMF | 0°C | Indoles, Amides | Elimination of reagent |

| Mild/Soluble | DIPEA | DCM/THF | RT | Sensitive substrates | Sluggish kinetics |

Troubleshooting Common Issues

Issue 1: Formation of Vinyl Impurity (Acrylamide)

-

Observation: NMR shows doublets at

6.2 and 5.7 ppm (vinyl protons). -

Cause: Base is too strong or temperature is too high, causing E2 elimination.

-

Solution: Switch from NaH to

. Lower reaction temperature. Add the base slowly or use a biphasic system (DCM/Water + Phase Transfer Catalyst).

Issue 2: Low Conversion

-

Observation: Starting material remains after 24h.

-

Cause: Bromide is a good leaving group, but the steric bulk of the piperidine-amide might hinder attack.

-

Solution: Add 0.5 equiv of NaI or KI . The in-situ formation of the alkyl iodide increases reactivity by ~10-100x.

Issue 3: Hydrolysis

-

Observation: Loss of piperidine moiety; formation of carboxylic acid.

-

Cause: Wet solvent or vigorous workup with strong acid/base.

-

Solution: Ensure anhydrous solvents.[5] Keep workup pH between 4 and 10.

Workflow Visualization

Caption: Figure 2: Decision tree for optimizing reaction conditions based on substrate type.

References

-

Reagent Properties & Safety: Sigma-Aldrich. 3-Bromo-1-(piperidin-1-yl)propan-1-one Product Information. Retrieved from

-

General N-Alkylation of Indoles: BenchChem. Protocol for Selective N-Alkylation of Indoles. Retrieved from

-

Finkelstein Catalysis in Amine Alkylation: ResearchGate Discussion. Procedure for N-alkylation of Piperidine. Retrieved from

-

Mechanistic Insight (Aziridinium vs Elimination): Understanding the Alkylation Mechanism of 3-Chloropiperidines. Eur. J. Org.[6] Chem. 2021.[4][6][7] Retrieved from

-

Related Synthesis (Piperidinyl Propanenitrile): Synthesis and crystal structure of piperidinyl propanenitrile. Scientific Reports, 2025. Retrieved from

Sources

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

preparation of bioactive piperidine-based polymer films

Application Note: Design and Fabrication of Bioactive Cationic Piperidine-Methacrylate Polymer Films

Abstract

This guide details the synthesis, fabrication, and validation of bioactive polymer films based on Poly(2-(piperidin-1-yl)ethyl methacrylate) (PPEMA) .[1] Unlike passive barrier films, these matrices are engineered to be "contact-active," utilizing the high charge density of quaternized piperidine motifs to disrupt bacterial membranes.[1] This protocol covers the full workflow: monomer synthesis, free-radical polymerization, post-polymerization quaternization (to tune hydrophobicity), and solvent casting of defect-free films.[1]

Introduction & Chemical Design Strategy

The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs due to its ability to modulate pKa and solubility. In polymer science, piperidine moieties serve a dual function:

-

pH-Responsiveness: The tertiary amine (pKa ~10) allows the film to swell/collapse based on physiological pH triggers.

-

Antimicrobial Potency: When quaternized with alkyl halides, the piperidine nitrogen becomes a permanent cationic center (

).[1] This creates a "biocidal warhead" that attracts negatively charged bacterial membranes, while the attached alkyl chain acts as a hydrophobic spear to penetrate the lipid bilayer.

The Critical Balance (HLB): The bioactivity of these films relies on the Hydrophilic-Lipophilic Balance (HLB) .

-

Too Hydrophilic (Short alkyl chains, e.g., Methyl): The polymer dissolves or fails to penetrate the bacterial membrane.

-

Too Hydrophobic (Long alkyl chains, e.g., Hexadecyl): The polymer aggregates, burying the active sites.

-

Optimal: Intermediate chains (Octyl/Decyl) often yield the highest "contact killing" efficiency.

Experimental Workflow

The following diagram outlines the critical path from raw reagents to the final bioactive interface.

Figure 1: Step-by-step synthesis workflow for generating quaternized piperidine-based polymer films.

Detailed Protocols

Protocol A: Monomer Synthesis (PEMA)

Objective: Synthesize 2-(piperidin-1-yl)ethyl methacrylate (PEMA).

-

Reagents: 2-Piperidineethanol (0.1 mol), Triethylamine (TEA, 0.12 mol), Methacryloyl chloride (0.11 mol), Dichloromethane (DCM, anhydrous).[1]

-

Setup: 3-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet, submerged in an ice bath (0°C).

-

Procedure:

-

Dissolve Piperidineethanol and TEA in DCM under

. -

Add Methacryloyl chloride dropwise over 1 hour. Caution: Exothermic reaction.

-

Allow to warm to room temperature (RT) and stir for 12 hours.

-

Purification: Filter off the triethylamine hydrochloride salt. Wash the filtrate with

(sat.) and brine. Dry over -

Isolation: Remove solvent via rotary evaporation. Distill under reduced pressure to obtain a clear oil.

-

Validation:

H-NMR should show vinyl protons at

-

Protocol B: Polymerization & Quaternization

Objective: Create the cationic polyelectrolyte.

-

Polymerization:

-

Dissolve PEMA monomer (2 g) in THF (10 mL).

-

Add AIBN (1 wt% relative to monomer) as the radical initiator.

-

Degas: Freeze-pump-thaw (3 cycles) to remove oxygen.

-

Reaction: Heat to 70°C for 24 hours. Precipitate into cold hexane.

-

-

Quaternization (The "Activation" Step):

Protocol C: Film Fabrication (Solvent Casting)

Objective: Cast a uniform, transparent film with defined thickness (20-50

-

Dope Preparation:

-

Dissolve the quaternized polymer in Methanol/Ethanol (1:1) at 5 wt%.

-

Note: Avoid pure water as the hydrophobic alkyl chains may cause micellization/cloudiness.

-

Plasticizer (Optional): Add 10 wt% Glycerol if flexibility is required.

-

-

Casting:

-

Pour solution into a Teflon or glass petri dish.

-

Degassing: Place in a vacuum desiccator for 10 mins to remove micro-bubbles.

-

-

Drying (Critical):

Mechanism of Bioactivity

The film surface acts as a "contact-killing" interface. The cationic nitrogen attracts the bacteria, while the alkyl tail compromises the membrane integrity.

Figure 2: Mechanism of Action (MOA) for cationic piperidine-based surfaces against Gram-negative/positive bacteria.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes typical bioactivity data for Piperidine-Methacrylate films quaternized with different alkyl chain lengths against S. aureus (Gram-positive) and E. coli (Gram-negative).

| Alkyl Chain Length | Contact Angle (°) | Stability in Water | Bioactivity (S. aureus) | Bioactivity (E. coli) | Mechanism Note |

| Methyl (C1) | 45° (Hydrophilic) | Soluble (Dissolves) | Low | Low | Washes away; poor penetration.[1] |

| Butyl (C4) | 60° | Swells | Moderate | Low | Insufficient hydrophobicity.[1] |

| Octyl (C8) | 85° (Optimal) | Stable (Insoluble) | High (>99.9% Kill) | High (>99% Kill) | Ideal HLB Balance. |

| Hexadecyl (C16) | 105° (Hydrophobic) | Stable | Moderate | Low | Steric hindrance; chain aggregation.[1] |

Table 1: Effect of alkyl chain length on film properties and antimicrobial efficacy (Log reduction).

Troubleshooting & Quality Control

-

Issue: Opaque/Cloudy Films.

-

Cause: Phase separation or rapid solvent evaporation.

-

Fix: Use a co-solvent system (e.g., Ethanol/DMF) or slow down drying by covering the mold.[1]

-

-

Issue: Film Brittleness.

-

Cause: High Tg of the methacrylic backbone.

-

Fix: Add 10-20% PEG-400 or Glycerol as a plasticizer during the casting step.

-

-

Issue: Low Bioactivity.

-

Cause: Incomplete quaternization.

-

Fix: Verify conversion using

H-NMR. The signal for the

-

References

-

Haldar, J., et al. (2005).[1] "Polymeric coatings that inactivate both influenza virus and pathogenic bacteria." Proceedings of the National Academy of Sciences. [Link]

-

Tiller, J. C., et al. (2001).[1] "Designing surfaces that kill bacteria on contact." Proceedings of the National Academy of Sciences. [Link]

-

Kenawy, E. R., et al. (2007).[1] "The Chemistry and Applications of Antimicrobial Polymers: A State-of-the-Art Review." Biomacromolecules. [Link][1]

-

Dizman, B., et al. (2006).[1] "Recent Advances in Antimicrobial Polymers." Polymer. [Link][1][2][3][4]

-

Jaeger, W., et al. (2012).[1][5] "Synthetic polymers with quaternary nitrogen atoms—Synthesis and structure of the most used type of cationic polyelectrolytes." Progress in Polymer Science. [Link][1]

Sources

- 1. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Providing Antibacterial Activity to Poly(2-Hydroxy Ethyl Methacrylate) by Copolymerization with a Methacrylic Thiazolium Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Films for Wound Healing Fabricated Using a Solvent Casting Technique | MDPI [mdpi.com]

- 5. applications.emro.who.int [applications.emro.who.int]

Application Note: Optimized Coupling Protocols for 3-Bromo-1-(piperidin-1-yl)propan-1-one with Amines

Abstract & Scope

This technical guide details the reaction conditions for coupling 3-bromo-1-(piperidin-1-yl)propan-1-one (CAS: 90154-52-2) with various primary and secondary amines. This substrate serves as a critical "C3" building block for synthesizing

Unlike simple alkyl halides, this

Mechanistic Insight: The "Elimination-Addition" Pathway

To optimize this reaction, researchers must understand that it rarely proceeds via a pure

Reaction Pathways[2][3][4][5][6]

-

Path A (Direct Substitution): The amine attacks the

-carbon directly, displacing bromide.[1] This is favored in neutral conditions or with highly nucleophilic amines. -

Path B (Elimination-Addition): Base promotes E2 elimination of HBr to form 1-(piperidin-1-yl)prop-2-en-1-one (an acrylamide).[1] The amine then undergoes 1,4-conjugate addition to this intermediate.[1]

Expert Insight: In practice, Path B is the dominant and preferred pathway for high-yield synthesis.[1] It avoids the steric hindrance of the

Figure 1: Mechanistic dichotomy between Elimination-Addition (Red/Green path) and Direct Substitution (Blue path).

Critical Reaction Parameters

| Parameter | Recommendation | Rationale |

| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the transition states. MeCN is preferred for easier workup; DMF is better for poor nucleophiles. |

| Base | ||

| Stoichiometry | 1.0 : 1.2 : 2.0 (Substrate : Amine : Base) | A slight excess of amine drives the equilibrium.[1] Excess base ensures complete neutralization of the HBr byproduct. |

| Temperature | 50°C - 80°C | Elevated temperature ensures rapid elimination to the acrylamide and overcomes the activation energy for the subsequent addition. |

| Concentration | 0.2 M - 0.5 M | Moderate concentration prevents intermolecular polymerization of the acrylamide intermediate. |

Experimental Protocols

Protocol A: Standard Heterogeneous Conditions (Recommended)

Best for: Secondary amines, cyclic amines (morpholine, piperazine), and robust primary amines.[1]

Materials:

-

3-bromo-1-(piperidin-1-yl)propan-1-one (1.0 equiv)[1]

-

Amine (1.2 equiv)[1]

-

Potassium Carbonate (

), anhydrous (2.0 equiv)[1] -

Acetonitrile (MeCN), ACS grade

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend

(2.0 equiv) in MeCN (5 mL per mmol substrate). -

Addition: Add the Amine (1.2 equiv) to the suspension.[1]

-

Substrate Addition: Add 3-bromo-1-(piperidin-1-yl)propan-1-one (1.0 equiv) dropwise (if liquid) or as a solution in a minimal amount of MeCN.

-

Note: Adding the substrate last ensures the base is available to neutralize the HBr immediately.

-

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (Nitrogen/Argon) for 4–12 hours.

-

Monitoring: Monitor by TLC or LC-MS. The intermediate acrylamide may be visible (lower polarity than product) if the reaction is incomplete.[1]

-

-

Workup: Cool to room temperature. Filter off the inorganic solids (

, excess -

Purification: Concentrate the filtrate under reduced pressure. The residue is often pure enough for use (

). If necessary, purify via flash column chromatography (DCM/MeOH or Ethyl Acetate/Hexane).

Protocol B: Two-Step "In-Situ" Method (For Hindered Amines)

Best for: Sterically hindered amines or anilines that react slowly, where competing polymerization of the acrylamide is a risk.[1]

Procedure:

-

Elimination Step: Dissolve 3-bromo-1-(piperidin-1-yl)propan-1-one (1.0 equiv) in DMF (0.5 M). Add Triethylamine (

) (1.5 equiv). Stir at room temperature for 1–2 hours.-

Checkpoint: Confirm conversion to 1-(piperidin-1-yl)prop-2-en-1-one by TLC (loss of starting material, formation of a UV-active spot).[1]

-

-

Addition Step: Add the hindered amine (1.5–2.0 equiv) and a Lewis Acid catalyst (optional, e.g.,

or -

Reaction: Heat to 80–90°C for 12–24 hours.

-

Workup: Dilute with water and extract with Ethyl Acetate (

). Wash organics with brine, dry over

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield / Polymer Formation | Acrylamide intermediate polymerized before amine addition.[1] | Use Protocol B . Add a radical inhibitor (e.g., BHT, 1 mol%) to the reaction mixture.[1] |

| Dialkylation (Primary Amines) | Primary amine reacted twice with the alkylating agent.[1] | Use a large excess of the primary amine (3–5 equiv ) or use Protocol B with slow addition of the acrylamide to the amine. |

| Incomplete Conversion | Reaction temperature too low; Base too weak. | Increase temperature to reflux (MeCN, 82°C). Switch base to |

| Hydrolysis of Amide | Wet solvent or presence of strong hydroxide. | Ensure anhydrous conditions . Avoid NaOH/KOH; stick to Carbonates or tertiary amines. |

Safety & Handling

-

Vesicant Hazard:

-bromo amides and the acrylamide intermediates are potent alkylating agents. They can cause severe skin irritation and blistering (vesicants).[1] -

PPE: Always wear nitrile gloves, safety goggles, and a lab coat. Work inside a fume hood.

-

Neutralization: Quench spills with dilute aqueous ammonia or sodium thiosulfate solution to consume the alkylating agent.

References

-

Substrate Identification

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12224856, 3-Bromo-1-(piperidin-1-yl)propan-1-one. Retrieved October 26, 2025 from [Link].

-

-

Mechanistic Foundation (Elimination-Addition)

-

Bunnett, J. F. (1951). Mechanism of the Reaction of Amines with beta-Halo Amides.[1] This foundational concept details the kinetic preference for elimination-addition over direct substitution in beta-halo carbonyls.

- See also:Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press.

-

- Analogous Protocols (Piperidine Amides)

-

General Amide Alkylation Guides

-

Common Organic Chemistry. Amine Alkylation Protocols. Retrieved from [Link].

-

Sources

Troubleshooting & Optimization

preventing hydrolysis of 3-Bromo-1-(piperidin-1-yl)propan-1-one during storage

Technical Support Center: Stability & Storage of 3-Bromo-1-(piperidin-1-yl)propan-1-one

Executive Summary: The Stability Dashboard

For immediate reference, adhere to these core storage parameters to prevent the degradation cascade described in Section 2.

| Parameter | Specification | Criticality |

| Temperature | -20°C (Preferred) or 2–8°C | High (Slows kinetics of |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Critical (Excludes atmospheric moisture) |

| Container | Amber Glass with Teflon-lined cap | High (Prevents photolysis & solvent leaching) |

| Desiccant | Secondary containment with | High (Scavenges ambient humidity) |

| Solvent | Store Neat (Avoid DMSO/MeOH) | Critical (Prevents solvolysis) |

The Mechanism: Why This Compound Fails

The "Hidden" Autocatalytic Threat

Researchers often assume the amide bond is the weak link. It is not. The primary failure point is the alkyl bromide (

-

Phase 1 (Initiation): Trace moisture attacks the

-carbon via nucleophilic substitution ( -

Phase 2 (Acid Generation): This reaction releases Hydrogen Bromide (HBr).

-

Phase 3 (Cascade Failure): HBr is a strong acid. It protonates the amide carbonyl, dramatically lowering the activation energy for amide hydrolysis. The compound effectively digests itself.

Visualizing the Degradation Pathway The following diagram illustrates the kinetic pathway of failure. Note that Step 2 is the point of no return.

Figure 1: The autocatalytic degradation cycle. Note how HBr generated in the first step feeds back to accelerate the destruction of the remaining compound.

Standard Operating Procedure (SOP): Storage & Handling

Objective: Isolate the compound from the three vectors of decay: Moisture, Heat, and Light.

Step 1: Receipt & Initial Handling

-

Equilibration: Do not open the shipping vial immediately. Allow the vial to warm to room temperature inside a desiccator. Opening a cold vial condenses atmospheric moisture directly onto the product.

-

Aliquot: If you plan to use the compound over multiple experiments, divide it into single-use aliquots under an inert atmosphere (Glovebox or Schlenk line).

Step 2: Long-Term Storage Protocol

-

Primary Container: Transfer neat liquid/solid into an amber glass vial.

-

Seal: Flush the headspace with dry Argon for 30 seconds. Cap immediately with a Teflon (PTFE) lined cap. Parafilm is insufficient for long-term moisture exclusion.

-

Secondary Containment: Place the vial inside a larger jar containing a layer of desiccant (Drierite or activated silica gel).

-

Environment: Store at -20°C.

Step 3: Solubilization Rules

-

Do NOT store as a stock solution in DMSO or DMF. These solvents are hygroscopic and can accelerate halide displacement (Kornblum oxidation risk).

-

Do prepare solutions fresh in anhydrous DCM or THF immediately before use.

Troubleshooting Guide & FAQs

Scenario A: "The compound has turned yellow/orange."

-

Diagnosis: Oxidation or HBr release.[1] Bromide ions can oxidize to elemental bromine (

) under light exposure, causing yellowing. -

Action: Check pH. Dissolve a small amount in neutral water and check with pH paper. If acidic (pH < 4), significant hydrolysis has occurred.[2] Purify via silica plug filtration (DCM eluent) immediately.

Scenario B: "There is a white precipitate in the liquid."

-

Diagnosis: Formation of Piperidinium Hydrobromide. This confirms the amide bond has cleaved, and the resulting piperidine has reacted with the HBr byproduct.

-

Action: The sample is likely compromised. Analyze via NMR. If the precipitate is heavy, discard the batch.

Scenario C: "Can I use a freezer without a desiccator?"

-

Answer: Risk is high. Standard laboratory freezers have high humidity and freeze/thaw cycles. Without secondary desiccation, moisture will permeate standard caps over months.

Scenario D: "How do I verify purity before a critical reaction?"

-

Method: Run a Thin Layer Chromatography (TLC) plate (Hexane:Ethyl Acetate 3:1).

-

Spot 1: Your Sample.

-

Spot 2: Authentic Standard (if available) or Piperidine (co-spot).

-

Visualization: UV and Iodine stain.

-

Interpretation: The alcohol degradation product is much more polar (lower

). Piperidine will stay at the baseline or streak.

-

Quality Control: Validation Metrics

Use the following shifts to distinguish the intact molecule from its hydrolysis products.

| Feature | Intact Compound | Hydrolysis Product (Alcohol) | Cleavage Product (Amine) |

| 1H NMR ( | Triplet ~3.5-3.6 ppm ( | Triplet ~3.7-3.8 ppm ( | N/A |

| IR Spectroscopy | Strong C=O (~1640 cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹) | N-H stretch / Salt peaks |

| Physical Appearance | Clear liquid / Low melting solid | Viscous liquid | Solid precipitate |

References

- Solvolysis Mechanisms:Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed discussion on hydrolysis of alkyl halides).

- Amide Stability:Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Handling of Hygroscopic Reagents: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

-

Safety Data Sheet (SDS): Sigma-Aldrich. (2023). Safety Data Sheet for 3-Bromo-1-(piperidin-1-yl)propan-1-one.

Sources

Technical Support Center: Minimizing Cyclization of β-Bromo Amides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for minimizing the common and often frustrating side reaction of intramolecular cyclization of β-bromo amides to form β-lactams (azetidin-2-ones).[1] Our approach is grounded in mechanistic principles and validated by experimental evidence to ensure you can confidently troubleshoot and optimize your reaction outcomes.

Introduction to the Challenge

β-bromo amides are versatile intermediates in organic synthesis. However, their utility is often hampered by a competing intramolecular nucleophilic substitution reaction, where the amide nitrogen attacks the carbon bearing the bromine atom, leading to the formation of a four-membered β-lactam ring. While β-lactams are themselves valuable synthons, particularly in the development of antibiotics, their formation as a byproduct can significantly reduce the yield of the desired linear product.[1] This guide will equip you with the knowledge to control this delicate balance.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter in the lab, providing not just a solution, but a rationale rooted in chemical principles.

Question 1: "My reaction is producing a high percentage of the cyclized β-lactam byproduct. How can I favor the formation of my desired linear product?"

Answer:

This is the most common issue when working with β-bromo amides. The propensity for cyclization is governed by a number of factors, primarily the reaction conditions which can be tuned to favor intermolecular reactions over the intramolecular cyclization. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Choice of Base:

The base is a critical parameter. A strong, non-nucleophilic, and sterically hindered base is often preferred to deprotonate the amide NH without acting as a competing nucleophile.

-

Rationale: The cyclization proceeds via the amide anion. A strong base will generate a higher concentration of the reactive amide anion. However, a sterically hindered base is less likely to participate in intermolecular side reactions.

-

Recommendation: Consider switching to bases like lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LiHMDS), or potassium tert-butoxide (KOtBu). These bases are effective at deprotonating the amide while their bulkiness disfavors intermolecular reactions.

2. Optimize the Reaction Temperature (Kinetic vs. Thermodynamic Control):

Temperature plays a crucial role in determining the product distribution.[2][3][4]

-

Kinetic Control (Low Temperature): At lower temperatures, the reaction is under kinetic control, meaning the product that forms fastest will be the major product.[2][3][5] The intramolecular cyclization to the β-lactam often has a lower activation energy and is thus kinetically favored.

-

Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction can become reversible, leading to thermodynamic control where the more stable product is favored.[2][3][4] In many cases, the linear, acyclic product is thermodynamically more stable than the strained four-membered β-lactam ring.

-

Experimental Protocol:

-

Set up parallel reactions at a range of temperatures (e.g., -78 °C, -20 °C, 0 °C, and room temperature).

-

Monitor the reaction progress by TLC or LC-MS to determine the ratio of linear product to cyclized byproduct at each temperature.

-

If the linear product is indeed more stable, you should observe an increase in its relative amount at higher temperatures, assuming the reaction is reversible under these conditions.

-